XLogP3-AA Lipophilicity: Trifluoroethyl vs. Ethyl and Unsubstituted Analogs
The target compound exhibits a computed XLogP3-AA of 0.5, representing a substantial lipophilicity increase of +0.8 log units over the 4-ethyl-3-methyl analog (XLogP3-AA = −0.3) and +1.3 log units over the 4-unsubstituted parent 3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (XLogP3-AA = −0.8) [1][2]. This differential arises directly from the −CH₂CF₃ group: the three C–F bonds introduce a pronounced inductive electron-withdrawing effect that redistributes electron density across the heterocyclic ring, reducing overall polarity relative to the alkyl-substituted congeners. The >0.5 log unit shift surpasses the typical threshold considered meaningful for membrane permeability and oral absorption prediction [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 (PubChem, C5H6F3N3O, MW 181.12) |
| Comparator Or Baseline | 4-Ethyl-3-methyl analog (CAS 58910-25-1): XLogP3-AA = −0.3; 3-Methyl-4-unsubstituted parent (CAS 930-63-2): XLogP3-AA = −0.8 |
| Quantified Difference | +0.8 log units vs. ethyl analog; +1.3 log units vs. 4-unsubstituted parent |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); all values from the same computational method ensuring cross-compound comparability |
Why This Matters
An XLogP increase of >0.5 log units is associated with enhanced passive membrane permeability, directly influencing oral bioavailability predictions—making the trifluoroethyl compound the preferred choice when target engagement requires intracellular access or blood–brain barrier penetration.
- [1] PubChem Compound Summary for CID 126953691. 3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. XLogP3-AA = 0.5. https://pubchem.ncbi.nlm.nih.gov/compound/2199971-78-1 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary for CID 12235074. 4-ethyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. XLogP3-AA = −0.3. PubChem Compound Summary for CID 135429738. 3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. XLogP3-AA = −0.8. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
- [3] Ullah, I.; Ilyas, M.; Omer, M.; Alamzeb, M.; Adnan; Sohail, M. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry 2022, 10, 926723. doi:10.3389/fchem.2022.926723. (Class-level discussion of fluorination effects on lipophilicity and bioavailability.) View Source
